1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride
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Overview
Description
1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride is a chemical compound with the molecular formula C8H13ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride typically involves the alkylation of 2-pyridinecarboxaldehyde with methylamine, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Industry: Used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-pyridin-2-YL-ethylamine dihydrochloride
- 1-Methyl-2-pyridin-4-YL-ethylamine dihydrochloride
- 2-Methyl-3-pyridin-3-YL-ethylamine dihydrochloride
Uniqueness
1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-pyridin-3-ylpropan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7(9)5-8-3-2-4-10-6-8;;/h2-4,6-7H,5,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMOBPAJQIXJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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